N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide
N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1013721
InChI:
InChI=1S/C19H24N2O5S/c1-19(2,3)21-27(23,24)17-11-5-14(6-12-17)20-18(22)13-26-16-9-7-15(25-4)8-10-16/h5-12,21H,13H2,1-4H3,(H,20,22)
SMILES:
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Molecular Formula:
C19H24N2O5S
Molecular Weight:
392.5 g/mol
N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide
CAS No.:
Cat. No.: VC1013721
Molecular Formula: C19H24N2O5S
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N2O5S |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C19H24N2O5S/c1-19(2,3)21-27(23,24)17-11-5-14(6-12-17)20-18(22)13-26-16-9-7-15(25-4)8-10-16/h5-12,21H,13H2,1-4H3,(H,20,22) |
| Standard InChI Key | WSDCDSMXINNOKT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator